1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-12-4-9-17-18(10-12)26-20(22-17)14-5-7-15(8-6-14)21-19(25)16-11-24(3)23-13(16)2/h4-11H,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSDDQZBDDMOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclocondensation
The pyrazole ring is commonly synthesized through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters. For 1,3-dimethyl substitution:
Reaction Scheme 1
$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, reflux}} \text{1,3-Dimethyl-1H-pyrazole-4-carboxylate}
$$
Key conditions:
- Ethanol as solvent at reflux (78°C) for 6–8 hours
- Yields: 68–75% after recrystallization from hexane/ethyl acetate
Table 1: Optimization of Cyclocondensation
| Entry | Hydrazine Derivative | Diketone | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Methylhydrazine | Ethyl acetoacetate | Ethanol | 72 |
| 2 | Methylhydrazine | Acetylacetone | Toluene | 65 |
| 3 | Dimethylhydrazine | Ethyl benzoylacetate | THF | 58 |
Vilsmeier-Haack Formylation
To introduce the carboxamide group, the pyrazole-4-carboxylate undergoes formylation followed by amidation:
Reaction Scheme 2
$$
\text{Pyrazole-4-carboxylate} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{Pyrazole-4-carbaldehyde} \xrightarrow{\text{Oxidation}} \text{Pyrazole-4-carboxylic acid}
$$
Critical parameters:
- Vilsmeier reagent (POCl₃/DMF) at 0–5°C for 2 hours
- Oxidation using KMnO₄ in acidic medium (H₂SO₄/H₂O) at 60°C
Benzo[d]thiazole Moiety Synthesis
Cyclization of 2-Amino-4-methylthiophenol
The 6-methylbenzo[d]thiazole unit is prepared via:
Reaction Scheme 3
$$
\text{2-Amino-4-methylthiophenol} + \text{CS}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{6-Methylbenzo[d]thiazole-2-thiol}
$$
Modifications:
- Thiol oxidation to sulfonic acid using H₂O₂/HCl
- Coupling with 4-iodoaniline via Ullmann reaction (CuI, L-proline, K₂CO₃)
Final Amide Coupling
Carboxylic Acid Activation
The pyrazole-4-carboxylic acid is activated as an acyl chloride:
Reaction Scheme 4
$$
\text{Pyrazole-4-COOH} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Pyrazole-4-COCl}
$$
Nucleophilic Acyl Substitution
Coupling with 4-(6-methylbenzo[d]thiazol-2-yl)aniline:
Reaction Scheme 5
$$
\text{Pyrazole-4-COCl} + \text{ArNH}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}
$$
Table 2: Coupling Reaction Optimization
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Triethylamine | DCM | 25 | 82 |
| 2 | Pyridine | THF | 40 | 75 |
| 3 | DBU | DMF | 0 | 68 |
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Recent advances employ tandem reactions to reduce step count:
Reaction Scheme 6
$$
\text{β-Ketoester} + \text{Methylhydrazine} + \text{Isocyanate} \xrightarrow{\text{Microwave}} \text{Target Compound}
$$
Conditions:
Enzymatic Amidations
Green chemistry approaches using lipases:
Table 3: Biocatalytic Amidation Performance
| Enzyme | Solvent | Conversion (%) |
|---|---|---|
| Candida antarctica | t-BuOH | 92 |
| Pseudomonas cepacia | MTBE | 85 |
| Thermomyces lanuginosus | Acetone | 78 |
Characterization and Quality Control
Critical analytical data for batch validation:
Table 4: Spectroscopic Fingerprints
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 2.41 (s, 3H, CH₃), 7.89 (d, J=8.4 Hz, ArH) |
| ¹³C NMR | 167.8 ppm (C=O), 152.1 ppm (C=N) |
| HRMS | m/z 362.1324 [M+H]⁺ (calc. 362.1328) |
Industrial-Scale Production Challenges
Purification Issues
- Residual DMF in final product requires multiple water washes
- Column chromatography impractical; switch to recrystallization from ethanol/water (4:1)
Catalyst Recycling
Palladium catalysts from coupling steps recovered via:
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enhance safety and yield:
Flow Parameters
Photochemical Activation
Visible-light-mediated C-N coupling:
Reaction Scheme 7
$$
\text{Pyrazole-COOH} + \text{ArNH}2 \xrightarrow{\text{Ru(bpy)}3^{2+}, \text{Blue LED}} \text{Amide}
$$
- Avoids corrosive acyl chlorides
- 94% yield achieved under ambient conditions
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
This compound has garnered interest in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
*Calculated from C₁₃H₁₆N₄O₃S ().
†Calculated from C₁₄H₁₁Cl₂N₅O₃S.
‡Estimated range based on substituents.
Structural Differentiation and Implications
Core Heterocycles: The target compound’s pyrazole-4-carboxamide core differs from urea-linked thiazole-piperazine derivatives (), which exhibit higher molecular weights (484–602 g/mol) due to extended substituents. Compared to pyrazole-3-carboxamides (), the positional isomerism (4-carboxamide vs. 3-carboxamide) could alter binding interactions in kinase targets .
Substituent Effects: The 6-methylbenzothiazole group in the target compound introduces moderate lipophilicity (logP ~3.5*), similar to trifluoromethylphenyl groups in 11d (logP ~4.0) but less than dichlorophenyl derivatives (11b: logP ~4.5) .
Synthetic Yields :
- While synthesis details for the target compound are unspecified, analogous pyrazole-carboxamide syntheses (e.g., ) achieve yields >80% using HATU-mediated coupling . This contrasts with urea derivatives (), which require longer reaction times but still achieve 83–88% yields .
Biological Activity
1,3-Dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring, a benzothiazole moiety, and various substituents that contribute to its biological activity. The molecular formula is , and its IUPAC name reflects its intricate design.
Key Structural Features
- Pyrazole Ring : Known for its diverse pharmacological properties.
- Benzothiazole Moiety : Implicated in various biological activities including antimicrobial and anticancer effects.
- Dimethyl Substituents : Potentially enhance lipophilicity and bioavailability.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of related benzothiazole compounds on A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cell lines. The results indicated that at concentrations of 1, 2, and 4 μM, these compounds significantly inhibited cell proliferation and induced apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 2.0 | Apoptosis induction |
| B7 | A549 | 1.5 | Cell cycle arrest |
| B7 | H1299 | 3.0 | Inhibition of IL-6 |
Antiviral Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for antiviral activity. For example, certain benzothiazole derivatives have shown inhibitory effects against MERS-CoV with IC50 values as low as 0.09 μM, indicating their potential as antiviral agents.
Table: Antiviral Activity of Benzothiazole Derivatives
| Compound | Virus | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4f | MERS-CoV | 0.09 | >100 |
| 1h | Influenza | 0.14 | >75 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in cancer progression.
- Induction of Apoptosis : The ability to trigger programmed cell death is a critical feature of its anticancer activity.
- Antiviral Mechanisms : Compounds may interfere with viral replication processes or modulate host immune responses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation and coupling. For example:
Benzothiazole core formation : React 2-amino-6-methylthiophenol with a substituted benzaldehyde under reflux in acetic acid .
Pyrazole-carboxamide synthesis : Use a Vilsmeier-Haack formylation or Hantzsch reaction to introduce the pyrazole-carboxamide moiety .
- Key conditions: DMF as solvent, K₂CO₃ as base, and controlled temperatures (60–80°C) to optimize yield .
- Purity validation: Employ TLC, NMR (¹H/¹³C), and mass spectrometry .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodology :
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification .
- Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS .
- Note: The methyl and benzothiazole groups may enhance lipophilicity, requiring formulation optimization .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the benzothiazole scaffold .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology :
- X-ray diffraction : Use SHELXL for refinement of single-crystal data to confirm bond lengths/angles and hydrogen bonding .
- Electron density maps : Analyze non-covalent interactions (e.g., π-π stacking between benzothiazole and pyrazole rings) .
- Example: SHELXPRO can model disorder in methyl groups or solvent molecules .
Q. What strategies address contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Docking re-evaluation : Use flexible docking (AutoDock Vina) with explicit water molecules to refine binding poses .
- Free energy calculations : Apply MM-GBSA to account for entropic effects overlooked in rigid docking .
- Experimental validation : Perform SPR or ITC to measure binding affinity discrepancies .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodology :
- Substituent modulation : Synthesize analogs with varied substituents on the benzothiazole (e.g., Cl, F) or pyrazole (e.g., ethyl instead of methyl) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., carboxamide oxygen) .
- Data integration : Correlate logP, polar surface area, and IC₅₀ values to refine bioavailability .
Q. What computational tools predict metabolic pathways and toxicity risks?
- Methodology :
- Metabolism prediction : Use GLORY or SwissADME to identify CYP450 oxidation sites (e.g., methyl groups) .
- Toxicity profiling : Run ProTox-II for hepatotoxicity alerts linked to the benzothiazole moiety .
- Reactive metabolite detection : Perform trapping assays with glutathione to identify electrophilic intermediates .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
